KRC-108

説明

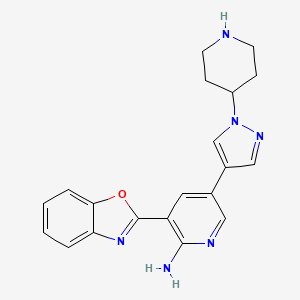

Structure

3D Structure

特性

分子式 |

C20H20N6O |

|---|---|

分子量 |

360.4 g/mol |

IUPAC名 |

3-(1,3-benzoxazol-2-yl)-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C20H20N6O/c21-19-16(20-25-17-3-1-2-4-18(17)27-20)9-13(10-23-19)14-11-24-26(12-14)15-5-7-22-8-6-15/h1-4,9-12,15,22H,5-8H2,(H2,21,23) |

InChIキー |

NLOGXCAMKYLWJP-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |

正規SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC(=C(N=C3)N)C4=NC5=CC=CC=C5O4 |

外観 |

Solid powder |

純度 |

>98% |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

KRC108; KRC 108; KRC-108 |

製品の起源 |

United States |

Foundational & Exploratory

KRC-108: A Multi-Kinase Inhibitor Targeting Key Oncogenic Pathways

An In-depth Technical Guide on the Mechanism of Action of KRC-108 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a novel, orally available, multi-kinase inhibitor demonstrating significant anti-tumor activity in a range of preclinical cancer models. This technical guide delineates the mechanism of action of this compound, focusing on its molecular targets, modulation of intracellular signaling pathways, and consequent effects on cancer cell proliferation, survival, and tumor growth. This compound exerts its anti-neoplastic effects by potently inhibiting several key receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in cancer progression, including c-Met, Ron, Flt3, and TrkA, as well as Aurora A kinase. This multi-targeted approach leads to the suppression of critical downstream signaling cascades, induction of cell cycle arrest, and apoptosis in cancer cells.

Molecular Targets and Inhibitory Profile

This compound has been identified as a potent inhibitor of multiple kinases crucial for tumor cell signaling.[1][2] In vitro kinase assays have quantified the inhibitory activity of this compound against a panel of kinases, revealing a distinct inhibitory profile.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| Flt3 | 30 | [3] |

| TrkA | 43.3 | [3][4] |

| c-Met | 80 | [3] |

| Aurora A | 590 | [3] |

| ALK | 780 | [3] |

IC50: The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

This compound also demonstrates potent inhibition of Ron kinase.[1][2] Furthermore, it exhibits stronger inhibition against oncogenic mutant forms of c-Met, such as M1250T and Y1230D, compared to the wild-type protein.[1][2]

Mechanism of Action in Cancer Cells

The anti-tumor activity of this compound stems from its ability to disrupt key signaling pathways that drive cancer cell proliferation and survival. By inhibiting its primary kinase targets, this compound initiates a cascade of downstream effects, culminating in cell cycle arrest and apoptosis.

Inhibition of Downstream Signaling Pathways

This compound effectively suppresses the phosphorylation of critical downstream signaling molecules. In cancer cells harboring activating fusions of the NTRK1 gene (encoding TrkA), this compound treatment leads to a dose-dependent reduction in the phosphorylation of TrkA itself.[3][4] This inhibition of TrkA activity subsequently blocks the activation of its downstream effectors, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[2][3]

References

- 1. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

KRC-108: A Potent TrkA Inhibitor for Neuroblastoma Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer of the developing sympathetic nervous system, presents a significant clinical challenge. The Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a critical player in the biology of neuroblastoma. High TrkA expression is often associated with a favorable prognosis and spontaneous tumor regression, while its absence or inactivation can lead to more aggressive disease.[1][2][3][4] The signaling pathways downstream of TrkA regulate cell survival, differentiation, and proliferation, making it a compelling therapeutic target.[2][4][5] KRC-108, a multi-kinase inhibitor, has emerged as a potent inhibitor of TrkA, presenting a promising avenue for therapeutic intervention in TrkA-dependent cancers.[6][7][8] This technical guide provides an in-depth overview of this compound as a TrkA inhibitor for neuroblastoma research, summarizing key preclinical data, outlining detailed experimental protocols, and visualizing critical pathways and workflows.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a benzoxazole derivative that has been identified as a multi-kinase inhibitor with potent activity against several cancer-related kinases, including c-Met, Ron, Flt3, and notably, TrkA.[6][9] Preclinical studies have demonstrated its ability to inhibit TrkA kinase activity, suppress the growth of cancer cells harboring NTRK1 gene fusions, and induce cell cycle arrest and apoptosis.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies. It is important to note that while the data demonstrates potent TrkA inhibition, the specific context of these studies was not neuroblastoma.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| TrkA | 43.3 | [7][10] |

| c-Met | 80 | [7] |

| Flt3 | 30 | [7] |

| ALK | 780 | [7] |

| Aurora A | 590 | [7] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Feature | GI50 (µM) | Reference |

| KM12C | Colon Cancer | TPM3-NTRK1 Fusion | Not explicitly stated, but growth inhibition was observed | [7][8] |

| Various | Panel of Cancer Cell Lines | Not specified | 0.01 - 4.22 | [6][9] |

Table 3: In Vivo Anti-Tumor Activity of this compound

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |

| KM12C Xenograft | Colon Cancer | This compound | Significant inhibition observed | [7][8] |

| HT29 Xenograft | Colorectal Cancer | This compound | Effective inhibition | [6][9] |

| NCI-H441 Xenograft | Lung Cancer | This compound | Effective inhibition | [6][9] |

Signaling Pathways and Experimental Workflows

TrkA Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical TrkA signaling pathway in neuroblastoma and the proposed mechanism of inhibition by this compound. Upon binding its ligand, Nerve Growth Factor (NGF), TrkA dimerizes and autophosphorylates, activating downstream signaling cascades including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and differentiation. This compound acts by directly inhibiting the kinase activity of TrkA, thereby blocking these downstream signals.

Experimental Workflow for Evaluating this compound in Neuroblastoma

This diagram outlines a typical experimental workflow for the preclinical evaluation of this compound in a neuroblastoma research setting.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in neuroblastoma research. These protocols are based on standard laboratory procedures and can be adapted to specific neuroblastoma cell lines and experimental setups.

In Vitro TrkA Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on TrkA kinase activity and to calculate its IC50 value.

-

Materials:

-

Recombinant human TrkA kinase domain

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

This compound (in various concentrations)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a 384-well plate, add the TrkA enzyme, the kinase substrate, and the various concentrations of this compound or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell Viability Assay (MTT Assay)

-

Objective: To assess the effect of this compound on the viability and proliferation of neuroblastoma cells.

-

Materials:

-

Neuroblastoma cell lines (e.g., SH-SY5Y, LAN-5, SK-N-BE(2))

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Aspirate the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

-

Western Blot Analysis for TrkA Signaling

-

Objective: To investigate the effect of this compound on the phosphorylation status of TrkA and its downstream signaling proteins (Akt, ERK).

-

Materials:

-

Neuroblastoma cells

-

This compound

-

NGF (Nerve Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-TrkA, anti-TrkA, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Plate neuroblastoma cells and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 15-30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

-

In Vivo Neuroblastoma Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Neuroblastoma cells

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers

-

-

Procedure:

-

Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Calculate the tumor growth inhibition for the this compound treated group compared to the control group.

-

Conclusion

This compound is a promising TrkA inhibitor with demonstrated preclinical anti-tumor activity. Its potent inhibition of the TrkA signaling pathway provides a strong rationale for its investigation in neuroblastoma, a cancer in which TrkA plays a pivotal role. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this compound in neuroblastoma. Further studies are warranted to specifically evaluate its efficacy in neuroblastoma models and to elucidate its full therapeutic promise for this challenging pediatric cancer.

References

- 1. NTRK1/TrkA Signaling in Neuroblastoma Cells Induces Nuclear Reorganization and Intra-Nuclear Aggregation of Lamin A/C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TrkA signal transduction pathways in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological effects of TrkA and TrkB receptor signaling in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of trk-A but not trk-B signal transduction pathway inhibits growth of neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

KRC-108: A Multi-Kinase Inhibitor Targeting the c-Met Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of KRC-108, a potent multi-kinase inhibitor, with a primary focus on its role in the inhibition of the c-Met signaling pathway. This compound has demonstrated significant anti-tumor activity in both in vitro and in vivo models, positioning it as a promising candidate for cancer therapy. This document details the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the evaluation of this compound and similar kinase inhibitors.

Introduction to the c-Met Signaling Pathway and this compound

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion.[1] Upon binding to its ligand, hepatocyte growth factor (HGF), c-Met undergoes dimerization and autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[1][2] Dysregulation of the c-Met pathway through mutation, amplification, or overexpression is implicated in the development and progression of numerous human cancers.[1][2]

This compound is a small molecule inhibitor that has been identified as a potent inhibitor of c-Met, as well as other kinases such as Ron, Flt3, and TrkA.[3][4] It has been shown to inhibit the growth of various cancer cell lines and suppress tumor growth in xenograft models.[3] Notably, this compound has demonstrated greater potency against oncogenic mutant forms of c-Met, such as M1250T and Y1230D, compared to the wild-type receptor.[4]

Quantitative Efficacy of this compound

The inhibitory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Kinase and Cell Growth Inhibition by this compound

| Target/Assay | Metric | Value | Cell Line/Conditions | Reference |

| c-Met | IC50 | 80 nM | In vitro kinase assay | [5] |

| Flt3 | IC50 | 30 nM | In vitro kinase assay | [5] |

| TrkA | IC50 | 43.3 nM | In vitro kinase assay | [5] |

| ALK | IC50 | 780 nM | In vitro kinase assay | [5] |

| Aurora A | IC50 | 590 nM | In vitro kinase assay | [5] |

| Cell Growth Inhibition | GI50 | 0.01 - 4.22 µM | Panel of cancer cell lines | [3][4] |

| Cell Growth Inhibition | GI50 | 220 nM | KM12C colon cancer cells | [5] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| HT29 (colorectal cancer) | This compound | Effective inhibition | [3][4] |

| NCI-H441 (lung cancer) | This compound | Effective inhibition | [3][4] |

| KM12C (colon cancer) | 80 mg/kg this compound | 73.0% on day 14 | [5] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

In Vitro c-Met Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the c-Met kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is then converted back to ATP, which is used to generate a luminescent signal via a luciferase reaction. The light output is proportional to the ADP generated and inversely proportional to the kinase inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[6]

-

Dilute recombinant human c-Met kinase, the substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in Kinase Buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in Kinase Buffer.

-

-

Kinase Reaction:

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

-

Incubate at room temperature for 40 minutes.[6]

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6]

-

Incubate at room temperature for 30 minutes.[6]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cellular c-Met Phosphorylation Assay

This cell-based assay determines the ability of this compound to inhibit the autophosphorylation of c-Met within intact cells. A common format is a sandwich ELISA.

Principle: Cells are treated with the inhibitor, lysed, and the lysates are added to a microplate coated with a capture antibody specific for total c-Met. A second antibody that specifically recognizes the phosphorylated form of c-Met (e.g., at tyrosines 1234/1235) is then added, followed by a detection reagent. The resulting signal is proportional to the amount of phosphorylated c-Met.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MKN-45 gastric cancer cells, which overexpress c-Met) in a 96-well plate and culture overnight.[7]

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).

-

If the cell line does not have constitutively active c-Met, stimulate the cells with HGF for a short period (e.g., 15 minutes) before lysis.

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with cold PBS.

-

Add Cell Extraction Buffer (e.g., 10 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na4P2O7, 2 mM Na3VO4, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, supplemented with protease and phosphatase inhibitors) to each well.[7]

-

Incubate on ice for 10-20 minutes with gentle shaking.

-

Centrifuge the plate to pellet cell debris.

-

-

ELISA Procedure:

-

Transfer the clarified cell lysates to the wells of a microplate pre-coated with a c-Met capture antibody.

-

Incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.

-

Wash the wells four times with 1x Wash Solution.

-

Add the detection antibody (e.g., biotinylated anti-phospho-c-Met antibody) to each well and incubate for 1 hour at room temperature.

-

Wash the wells four times.

-

Add a streptavidin-HRP conjugate and incubate for 45 minutes at room temperature.

-

Wash the wells four times.

-

Add a TMB substrate solution and incubate in the dark for 30 minutes.

-

Stop the reaction by adding a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the phospho-c-Met signal to the total protein concentration in each lysate.

-

Calculate the percentage of inhibition of c-Met phosphorylation and determine the IC50 value.

-

Cell Proliferation/Cytotoxicity Assay (Sulforhodamine B Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[3][4][5]

Protocol:

-

Cell Plating and Treatment:

-

Cell Fixation:

-

Staining:

-

Washing and Solubilization:

-

Absorbance Measurement:

-

Shake the plates for 10 minutes on an orbital shaker.

-

Measure the absorbance at approximately 540 nm using a microplate reader.[3]

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each concentration.

-

Determine the GI50 value, the concentration that causes 50% inhibition of cell growth.

-

In Vivo Human Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Protocol:

-

Animal Model:

-

Use immunodeficient mice, such as athymic BALB/c nu/nu mice.[3]

-

Allow the mice to acclimatize for at least one week before the experiment.

-

-

Tumor Cell Implantation:

-

Tumor Growth and Treatment:

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

-

Administer this compound orally at specified doses (e.g., 40 mg/kg and 80 mg/kg) and schedule (e.g., daily for 14 days).[5] The control group receives the vehicle.

-

-

Tumor Measurement and Data Collection:

-

Measure the tumor dimensions (length and width) with calipers every few days.

-

Calculate the tumor volume using the formula: (Length x Width2) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Calculate the tumor growth inhibition for the treated groups compared to the control group.

-

The excised tumors can be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement.

-

Visualizing the Mechanism and Workflow

The c-Met Signaling Pathway and Inhibition by this compound

The following diagram illustrates the key components of the c-Met signaling pathway and the point of intervention by this compound.

Caption: Inhibition of the c-Met signaling pathway by this compound.

Experimental Workflow for Evaluating a c-Met Inhibitor

The following diagram outlines a typical workflow for the preclinical evaluation of a c-Met inhibitor like this compound.

Caption: Preclinical evaluation workflow for a c-Met inhibitor.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against c-Met and other clinically relevant kinases. The data presented in this guide demonstrate its efficacy in inhibiting the c-Met signaling pathway and suppressing tumor growth in preclinical models. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel c-Met targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer types.

References

- 1. Establishment of human tumor xenografts in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]

KRC-108: A Preclinical Investigation of its Anti-Tumor Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

KRC-108 is a novel small molecule inhibitor demonstrating significant anti-tumor potential in preclinical studies. This technical guide provides an in-depth overview of the core anti-tumor properties of this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo models, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic utility of this compound.

Core Mechanism of Action

This compound functions as a multi-kinase inhibitor, with potent activity against both Tropomyosin receptor kinase A (TrkA) and the c-Met receptor tyrosine kinase.[1][2] The anti-tumor effects of this compound are primarily attributed to its ability to suppress the phosphorylation of these kinases and their downstream signaling molecules, which are crucial for cancer cell proliferation, survival, and differentiation.[3]

In cancers harboring NTRK1 gene fusions, such as the KM12C colon cancer cell line, this compound effectively inhibits the constitutively active TrkA fusion protein.[3] This inhibition leads to the suppression of key downstream signaling pathways, including Akt, phospholipase Cγ (PLCγ), and ERK1/2.[3] The blockade of these pathways ultimately results in cell cycle arrest, induction of apoptotic cell death, and autophagy.[3]

Furthermore, this compound has been shown to be a potent inhibitor of c-Met, as well as Ron and Flt3.[2] It demonstrates strong inhibitory activity against oncogenic mutant forms of c-Met, such as M1250T and Y1230D.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical studies.

In Vitro Anti-Proliferative Activity of this compound

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines. The GI50 (50% growth inhibition) values were determined using a cytotoxicity assay.[2]

| Cell Line | Cancer Type | GI50 (µM)[2] |

| A549 | Non-Small Cell Lung Cancer | 0.38 |

| NCI-H441 | Non-Small Cell Lung Cancer | 0.25 |

| HT29 | Colorectal Cancer | 0.15 |

| HCT116 | Colorectal Cancer | 0.22 |

| MKN45 | Gastric Cancer | 0.01 |

| SNU-620 | Gastric Cancer | 0.03 |

| UO-31 | Renal Cancer | 4.22 |

| 786-0 | Renal Cancer | >10 |

| PC-3 | Prostate Cancer | 1.25 |

| DU145 | Prostate Cancer | 2.11 |

| OVCAR-3 | Ovarian Cancer | 0.89 |

| SK-OV-3 | Ovarian Cancer | 1.55 |

| MCF7 | Breast Cancer | 3.15 |

| MDA-MB-231 | Breast Cancer | 2.88 |

| K562 | Leukemia | 0.02 |

| HL-60 | Leukemia | 0.04 |

In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

The in vivo anti-tumor activity of this compound was assessed in mouse xenograft models using human cancer cell lines. Tumor growth inhibition was measured after oral administration of this compound.[2]

| Xenograft Model | Cancer Type | This compound Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%)[2] |

| HT29 | Colorectal Cancer | 50 | 58 |

| NCI-H441 | Non-Small Cell Lung Cancer | 50 | 62 |

| KM12C | Colorectal Cancer | Not Specified | Significant Inhibition Observed[3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is adapted from standard methodologies for assessing cell viability.[4][5][6]

-

Cell Seeding: Seed cells in 96-well microtiter plates at a density of 5,000-20,000 cells per well in a final volume of 100 µL of culture medium. Include a blank well with medium only.

-

Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cell Fixation: Gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.

-

Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air-dry.

-

Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of this compound that causes a 50% reduction in the net protein increase.

Western Blot Analysis of Phosphorylated Proteins

This protocol is based on standard procedures for detecting phosphorylated proteins.[7][8][9][10]

-

Cell Lysis: Treat cancer cells with various concentrations of this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated TrkA, total TrkA, phosphorylated Akt, total Akt, phosphorylated PLCγ, total PLCγ, phosphorylated ERK1/2, total ERK1/2, or β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of this compound in a mouse xenograft model.[11][12][13][14][15]

-

Cell Preparation: Harvest cancer cells (e.g., HT29, NCI-H441, or KM12C) during their exponential growth phase. Resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel.

-

Animal Model: Use athymic nude mice (4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., daily) at the desired dose. The control group should receive the vehicle.

-

Tumor Volume Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for the this compound treated group compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow.

References

- 1. NCI-60 - Wikipedia [en.wikipedia.org]

- 2. Evaluation of a multi-kinase inhibitor this compound as an anti-tumor agent in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 7. scribd.com [scribd.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 13. 4.6. Assessment of Tumor Growth Using a Xenograft Model [bio-protocol.org]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

KRC-108: A Multi-Kinase Inhibitor Targeting Flt3 and Ron Kinases in Leukemia Models - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRC-108 is a novel multi-kinase inhibitor with demonstrated activity against a panel of receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (Flt3) and Recepteur d'Origine Nantais (Ron). Both Flt3 and Ron are implicated in the pathogenesis of various malignancies, with Flt3, in particular, being a well-established therapeutic target in Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the available preclinical data on this compound and its potential application in leukemia models. While direct studies of this compound in leukemia models are not extensively documented in publicly available literature, this paper synthesizes the known biochemical activity of this compound with the established roles of Flt3 and Ron in leukemia to provide a framework for future research. This document details in vitro and in vivo experimental protocols to guide the evaluation of this compound's efficacy in leukemia.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor that has been characterized as a potent agent against several tyrosine kinases. Its inhibitory profile makes it a candidate for investigation in various cancers where these kinases are dysregulated.

Flt3 Kinase in Acute Myeloid Leukemia (AML)

Flt3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells. In AML, activating mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients. The most frequent mutation is an internal tandem duplication (Flt3-ITD) in the juxtamembrane domain, which leads to constitutive, ligand-independent activation of the kinase. This results in uncontrolled proliferation and survival of leukemic blasts and is associated with a poor prognosis. Consequently, Flt3 has emerged as a key therapeutic target in AML.

Ron Kinase in Cancer

Ron, also known as MST1R, is a receptor tyrosine kinase that, along with its ligand, hepatocyte growth factor-like protein (HGFL), plays a role in cell motility, invasion, and proliferation. Aberrant Ron signaling has been implicated in the progression and metastasis of various solid tumors. While its role in leukemia is less defined than that of Flt3, Ron is expressed in some myeloid leukemia cells and may contribute to the malignant phenotype.

Quantitative Data on this compound Kinase Inhibition

The following tables summarize the available quantitative data on the inhibitory activity of this compound against its known kinase targets. It is important to note that the cellular activity data presented is from non-leukemia cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Assay Type |

| Flt3 | 30 | Biochemical |

| c-Met | 80 | Biochemical |

| ALK | 780 | Biochemical |

| Aurora A | 590 | Biochemical |

| TrkA | 43.3 | Biochemical |

IC50: Half-maximal inhibitory concentration.

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| HT29 | Colorectal Cancer | Not specified |

| NCI-H441 | Lung Cancer | Not specified |

| MKN-45 | Gastric Cancer | Not specified |

GI50: 50% growth inhibition concentration. Specific values for these cell lines were mentioned as being in the range of 0.01 to 4.22 µM across a panel of cancer cell lines.

Table 3: In Vivo Anti-tumor Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing | Tumor Growth Inhibition |

| Colorectal Cancer | HT29 | Not specified | Effective inhibition |

| Lung Cancer | NCI-H441 | Not specified | Effective inhibition |

Signaling Pathways and Mechanism of Action

This compound is hypothesized to exert its anti-leukemic effects by inhibiting the constitutive signaling cascades driven by Flt3 and Ron kinases.

Flt3 Signaling Pathway

Mutated Flt3, particularly Flt3-ITD, leads to the constitutive activation of several downstream signaling pathways that promote cell survival and proliferation, including the STAT5, PI3K/Akt, and RAS/MAPK pathways. Inhibition of Flt3 by this compound is expected to block these pathways.

Ron Signaling Pathway

Activation of Ron kinase can also trigger pro-survival and proliferative signals through pathways such as PI3K/Akt and RAS/MAPK. This compound's inhibition of Ron would be expected to attenuate these downstream effects.

Experimental Protocols for Evaluating this compound in Leukemia Models

The following are detailed methodologies for key experiments to assess the efficacy of this compound in leukemia models.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of Flt3 and Ron kinases.

Materials:

-

Recombinant human Flt3 and Ron kinase

-

Kinase-specific substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)

-

ATP, [γ-³²P]ATP

-

This compound

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microcentrifuge tube, combine the kinase reaction buffer, recombinant kinase, and the kinase substrate.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of this compound on leukemia cell lines.

Materials:

-

Flt3-mutated AML cell lines (e.g., MV4-11, MOLM-13)

-

Ron-expressing leukemia cell lines (if identified)

-

RPMI-1640 medium with 10% fetal bovine serum

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted this compound or vehicle control to the wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for an additional 4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Downstream Signaling

Objective: To determine the effect of this compound on the phosphorylation status of Flt3, Ron, and their downstream signaling proteins.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-Flt3, Flt3, phospho-Ron, Ron, phospho-STAT5, STAT5, phospho-Akt, Akt, phospho-ERK, ERK, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat leukemia cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the changes in the phosphorylation levels of the target proteins relative to the total protein and loading control.

In Vivo Leukemia Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a leukemia mouse model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Flt3-ITD positive AML cell line (e.g., MV4-11)

-

This compound formulated for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject the AML cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at a predetermined dose and schedule.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of this compound.

Experimental Workflow

The following diagram illustrates a logical workflow for the preclinical evaluation of this compound in leukemia models.

An In-depth Technical Guide to KRC-108: A Multi-Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical data of KRC-108, a potent multi-kinase inhibitor. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the aminopyridine and benzoxazole classes of compounds.[1] Its chemical structure is characterized by a central pyridin-2-amine core substituted with a benzo[d]oxazol-2-yl group and a 1-(piperidin-4-yl)-1H-pyrazol-4-yl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | MedKoo Biosciences |

| Chemical Formula | C20H20N6O | [2] |

| Molecular Weight | 360.41 g/mol | [2] |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Purity | >98% (Commercially available) | MedKoo Biosciences |

| CAS Number | 1146944-35-5 | [2] |

Mechanism of Action and Signaling Pathway

This compound is a multi-kinase inhibitor that has been shown to potently target several receptor tyrosine kinases implicated in cancer cell proliferation, survival, and angiogenesis.[1][3] Its primary targets include c-Met, Fms-like tyrosine kinase 3 (Flt3), ALK, and Tropomyosin receptor kinase A (TrkA).[3]

The inhibitory activity of this compound against TrkA has been particularly well-characterized. This compound has been shown to inhibit the autophosphorylation of TrkA, which is a critical step in the activation of its downstream signaling pathways.[3] This inhibition leads to the suppression of key signaling molecules, including Akt, phospholipase Cγ (PLCγ), and extracellular signal-regulated kinase 1/2 (ERK1/2).[3] The blockade of these pathways ultimately results in cell cycle arrest, induction of apoptosis (programmed cell death), and autophagy in cancer cells harboring TrkA fusion genes.[3]

In Vitro Efficacy

The inhibitory activity of this compound has been evaluated against a panel of kinases and various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50) values are summarized below.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Reference |

| TrkA | 43.3 | [3] |

| c-Met | 80 | [3] |

| Flt3 | 30 | [3] |

| ALK | 780 | [3] |

| Aurora A | 590 | [3] |

| Ron | Potent inhibitor | [1] |

Table 3: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| KM12C | Colon Cancer | 220 | [3] |

| Various Cancer Cell Lines | Multiple | 10 - 4220 | [1] |

In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in a xenograft model using KM12C colon cancer cells, which harbor a Trk fusion gene.[3]

Table 4: In Vivo Anti-tumor Activity of this compound in a KM12C Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |

| This compound | 40 mg/kg (oral gavage) | Dose-dependent | [3] |

| This compound | 80 mg/kg (oral gavage) | 73.0% on day 14 | [3] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used in the evaluation of this compound.

In Vitro Kinase Assay

The inhibitory activity of this compound against TrkA kinase was determined using an in vitro kinase assay. The specific details of the protocol, such as the source of the recombinant kinase, substrate, and ATP concentrations, are proprietary to the conducting laboratory but generally follow established methodologies.

Cell-Based Assays

Cell viability and proliferation assays were conducted to determine the GI50 values of this compound. A common method involves seeding cancer cells in microplates, treating them with various concentrations of the compound, and then assessing cell viability after a specific incubation period using reagents like MTT or CellTiter-Glo.

Western Blotting

To investigate the effect of this compound on signaling pathways, western blotting was performed. This technique involves the following general steps:

-

Cell Lysis: Cancer cells treated with this compound are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-TrkA, TrkA, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin).

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

The in vivo anti-tumor efficacy of this compound was evaluated in a xenograft mouse model.

-

Cell Culture: Human cancer cells (e.g., KM12C) are cultured in vitro.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nu/nu) are used.

-

Cell Implantation: A specific number of cancer cells are injected subcutaneously into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into control and treatment groups. This compound is administered, typically via oral gavage, at specified doses and schedules.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacokinetics and Toxicology

While published literature suggests that this compound has favorable pharmacokinetic properties, including microsomal stability and CYP450 inhibition profiles, and acceptable acute toxicity, specific quantitative data (e.g., half-life, clearance, bioavailability, LD50) are not publicly available.[3] Further studies are required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profile of this compound.

Conclusion

This compound is a promising multi-kinase inhibitor with potent in vitro and in vivo anti-tumor activity, particularly in cancers driven by TrkA fusion proteins. Its mechanism of action involves the inhibition of the TrkA signaling pathway, leading to cell cycle arrest and apoptosis. While preclinical data are encouraging, further investigation into its pharmacokinetic and toxicological properties is necessary to support its potential clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The development status and future of this compound are subject to ongoing research and regulatory review.

References

- 1. Characterization of this compound as a TrkA Kinase Inhibitor with Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An open-label, single-arm, multicenter Phase Ib/II clinical study to evaluate the safety, tolerability, efficacy, and pharmacokinetic profile of RC108 in combination with toripalimab in patients with c-Met-expressing advanced solid tumors [clin.larvol.com]

KRC-108: A Multi-Kinase Inhibitor Driving Apoptosis and Cell Cycle Arrest in Vitro

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KRC-108 is a potent, orally available, multi-kinase inhibitor demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the in vitro effects of this compound on apoptosis and cell cycle arrest, with a focus on its activity in the KM12C colon cancer cell line. This compound exerts its effects primarily through the inhibition of several receptor tyrosine kinases, including Tropomyosin receptor kinase A (TrkA), leading to the induction of programmed cell death and cell cycle disruption. This document details the molecular mechanisms, presents available quantitative data, outlines experimental methodologies, and provides visual representations of the key signaling pathways and workflows.

Introduction

This compound is a small molecule inhibitor targeting multiple kinases implicated in cancer progression, including Ron, Flt3, c-Met, and notably, TrkA. Its anti-proliferative effects have been observed across a range of cancer cell lines, with GI₅₀ values (the concentration causing 50% inhibition of cell growth) ranging from 0.01 to 4.22 μM. In the context of TrkA-fusion positive cancers, such as the KM12C colon cancer cell line, this compound has shown particular promise, with a GI₅₀ of 220 nM. This guide will delve into the cellular and molecular mechanisms by which this compound induces apoptosis and cell cycle arrest in vitro.

Mechanism of Action: Inhibition of TrkA Signaling

This compound functions as a potent inhibitor of TrkA, a receptor tyrosine kinase. In cancer cells harboring TrkA gene fusions, the constitutive activation of TrkA drives downstream signaling pathways that promote cell proliferation, survival, and differentiation. This compound effectively suppresses the autophosphorylation of TrkA, thereby blocking the activation of its key downstream signaling cascades.

Downstream Signaling Pathways Affected by this compound

The inhibition of TrkA phosphorylation by this compound leads to the dose-dependent suppression of several critical downstream signaling molecules:

-

Akt (Protein Kinase B): A key regulator of cell survival and proliferation.

-

Phospholipase Cγ (PLCγ): Involved in intracellular signaling cascades that control cell growth and differentiation.

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): A central component of the MAP kinase pathway, which governs a wide range of cellular processes including proliferation and survival.

The simultaneous inhibition of these pathways contributes significantly to the anti-tumor effects of this compound.

This compound Inhibition of TrkA Signaling Pathway

Induction of Apoptosis

This compound treatment has been demonstrated to induce apoptotic cell death in cancer cells. This programmed cell death is a key mechanism contributing to the compound's anti-proliferative activity.

Biochemical Markers of Apoptosis

A hallmark of this compound-induced apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleavage of PARP by caspases is a well-established marker of apoptosis. Studies have shown a dose-dependent increase in the levels of cleaved PARP in KM12C cells following treatment with this compound, confirming the induction of apoptosis. While direct quantitative data for caspase-3 activation by this compound in KM12C cells is not currently available in the public literature, the cleavage of PARP strongly suggests the involvement of executioner caspases like caspase-3.

Table 1: Effect of this compound on Apoptotic Marker in KM12C Cells

| Treatment | Concentration (µM) | Observation |

| This compound | >1 | Slight increase in cleaved PARP |

Note: Quantitative flow cytometry data on the percentage of apoptotic cells (Annexin V/PI staining) following this compound treatment in KM12C cells is not available in the reviewed literature.

Apoptosis Induction Pathway by this compound

Induction of Cell Cycle Arrest

In addition to apoptosis, this compound mediates its anti-proliferative effects by inducing cell cycle arrest. This prevents cancer cells from progressing through the phases of cell division, ultimately halting their growth.

Effects on Cell Cycle Distribution

While the specific phase of the cell cycle at which this compound induces arrest in KM12C cells and the quantitative distribution of cells in G1, S, and G2/M phases have not been detailed in available studies, the observation of cell cycle arrest is a key component of its mechanism of action. Further investigation is required to elucidate the precise effects on cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).

Table 2: Effect of this compound on Cell Cycle in KM12C Cells

| Treatment | Observation |

| This compound | Induces cell cycle arrest |

Note: Specific quantitative data from flow cytometry on the percentage of cells in each phase of the cell cycle following this compound treatment in KM12C cells is not available in the reviewed literature.

Logical Flow of this compound Induced Cell Cycle Arrest

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro activity.

Cell Viability Assay (EZ-Cytox)

Cell Viability Assay Workflow

-

Cell Seeding: Seed KM12C colon cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Reagent Addition: Add EZ-Cytox reagent to each well according to the manufacturer's instructions.

-

Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis Assay Workflow

-

Cell Treatment: Treat KM12C cells with the desired concentrations of this compound for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Cell Cycle Analysis Workflow

-

Cell Treatment: Treat KM12C cells with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

RNase Treatment: Wash the fixed cells and resuspend in PBS containing RNase A to degrade RNA.

-

DNA Staining: Add Propidium Iodide (PI) solution to stain the cellular DNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

KRC-108: A Novel TrkA Kinase Inhibitor Inducing Autophagy in Colon Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KRC-108, a novel benzoxazole compound, with a specific focus on its ability to induce autophagy in colon cancer cells. The information presented is targeted towards researchers, scientists, and professionals in the field of drug development.

Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of cells.[1] Chromosomal rearrangements of the NTRK1 gene can lead to the formation of TrkA fusion proteins, resulting in deregulated TrkA signaling, a known driver of various cancers, including colon cancer.[1] Targeting TrkA activity has emerged as a promising therapeutic strategy for cancers harboring these fusion proteins.[1] this compound is a multi-kinase inhibitor that has demonstrated potent anti-tumor effects, in part through the induction of autophagy in colon cancer cells harboring an NTRK1 gene fusion.[2]

Quantitative Data Summary

The anti-tumor activity of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding the efficacy of this compound.

| Parameter | Value | Cell Line | Reference |

| TrkA Kinase Inhibitory Activity (IC50) | 43.3 nM | - | [2] |

| c-Met Kinase Inhibitory Activity (IC50) | 80 nM | - | [2] |

| Flt3 Kinase Inhibitory Activity (IC50) | 30 nM | - | [2] |

| ALK Kinase Inhibitory Activity (IC50) | 780 nM | - | [2] |

| Aurora A Kinase Inhibitory Activity (IC50) | 590 nM | - | [2] |

| Inhibition of Cell Growth (GI50) | 0.01 - 4.22 µM | Various Cancer Cell Lines | [2] |

| Table 1: In Vitro Inhibitory Activities of this compound. |

| Parameter | Observation | Cell Line | Reference |

| Inhibition of TrkA Phosphorylation | Dose-dependent reduction starting at 0.1 µM | KM12C | [2] |

| Induction of Autophagy | Confirmed by experimental observation | KM12C | |

| Induction of Apoptotic Cell Death | Confirmed by experimental observation | KM12C | |

| Induction of Cell Cycle Arrest | Confirmed by experimental observation | KM12C | |

| Table 2: Cellular Effects of this compound on KM12C Colon Cancer Cells. |

Signaling Pathway of this compound-Induced Autophagy

This compound exerts its effects by inhibiting the TrkA kinase, which in turn modulates downstream signaling pathways crucial for cell survival and proliferation. The inhibition of TrkA phosphorylation by this compound leads to the suppression of key downstream signaling molecules, including Akt, phospholipase Cγ (PLCγ), and ERK1/2. The modulation of these pathways is linked to the induction of autophagy, cell cycle arrest, and apoptosis.

Caption: this compound inhibits TrkA autophosphorylation, leading to downstream effects.

Experimental Protocols

The following sections detail the methodologies used in the key experiments to characterize the effects of this compound on colon cancer cells.

Cell Culture

The KM12C human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, was used for the cellular assays. The cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Kinase Assay

The inhibitory activity of this compound on TrkA kinase was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced, which is then converted to a light-generating reaction. The luminescence signal is proportional to the kinase activity. The IC50 value was calculated from the dose-response curve.

Western Blot Analysis

To assess the effect of this compound on protein phosphorylation, KM12C cells were treated with varying concentrations of this compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies against phosphorylated and total forms of TrkA, Akt, PLCγ, and ERK1/2, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Autophagy Detection

The induction of autophagy by this compound was confirmed by observing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. Western blot analysis was performed using an antibody specific for LC3. An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

Cell Viability Assay

The anti-proliferative activity of this compound was determined using a cytotoxicity assay, such as the MTT or SRB assay. Cancer cell lines were seeded in 96-well plates and treated with various concentrations of this compound for a specified period. The cell viability was then measured, and the GI50 (50% growth inhibition) values were calculated.

Conclusion

This compound is a potent TrkA kinase inhibitor with significant anti-tumor activity in colon cancer cells harboring NTRK1 gene fusions.[2] Its mechanism of action involves the inhibition of the TrkA signaling pathway, leading to the suppression of downstream effectors such as Akt, PLCγ, and ERK1/2. This inhibition ultimately results in the induction of autophagy, apoptosis, and cell cycle arrest, highlighting the therapeutic potential of this compound for Trk fusion-positive cancers. Further investigation into the detailed molecular mechanisms of this compound-induced autophagy and its clinical efficacy is warranted.

References

KRC-108: A Multi-Kinase Inhibitor Targeting NTRK Fusion-Positive Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers in a wide array of solid tumors. These fusions lead to the constitutive activation of TRK proteins, resulting in uncontrolled cell proliferation and survival. KRC-108, a novel multi-kinase inhibitor, has emerged as a promising therapeutic agent for cancers harboring these genetic alterations. This document provides a comprehensive technical overview of the preclinical data and experimental methodologies supporting this compound as a potent inhibitor of NTRK fusion-positive cancers.

Introduction to NTRK Fusion-Positive Cancers

The Tropomyosin receptor kinase (TRK) family of receptor tyrosine kinases, comprising TRKA, TRKB, and TRKC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Under normal physiological conditions, these receptors play a crucial role in the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of fusion proteins. These chimeric proteins contain the C-terminal kinase domain of a TRK protein fused to the N-terminal portion of a partner protein. This fusion event results in ligand-independent dimerization and constitutive activation of the TRK kinase domain, driving oncogenic signaling through downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Phospholipase C-gamma (PLCγ) pathways.

This compound: A Multi-Targeted Kinase Inhibitor

This compound is a small molecule inhibitor that has demonstrated potent activity against a panel of kinases, including TRKA, the protein product of the NTRK1 gene.[1] Its multi-targeted nature suggests a potential for broad anti-cancer activity.

Kinase Inhibition Profile

This compound has been evaluated for its inhibitory activity against several kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half, are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TrkA | 43.3 |

| c-Met | 80 |

| Flt3 | 30 |

| Ron | Potent inhibitor (specific IC50 not provided in the search results) |

| Aurora A | 590 |

Table 1: In vitro kinase inhibition profile of this compound. Data compiled from multiple sources.[1][2]

Mechanism of Action in NTRK Fusion-Positive Cancers

In the context of NTRK fusion-positive cancers, this compound exerts its therapeutic effect by directly inhibiting the constitutively active TRK fusion protein. This inhibition blocks the downstream signaling cascades that promote tumor growth and survival.

Inhibition of Downstream Signaling

Studies in the KM12C human colon cancer cell line, which harbors a TPM3-NTRK1 gene fusion, have shown that this compound effectively suppresses the phosphorylation of key downstream signaling molecules.[2] Treatment with this compound leads to a dose-dependent reduction in the phosphorylation of TRKA, as well as its downstream effectors, including AKT, PLCγ, and ERK1/2.[2]

Caption: NTRK signaling pathway and this compound inhibition.

Preclinical Efficacy of this compound

The anti-tumor activity of this compound has been demonstrated in both in vitro and in vivo models of NTRK fusion-positive cancer.

In Vitro Cell-Based Assays

This compound has shown potent growth inhibitory activity against the KM12C colon cancer cell line. The 50% growth inhibition (GI50) value, which is the concentration of the drug that inhibits cell growth by 50%, is presented below.

| Cell Line | Genetic Alteration | GI50 (nM) |

| KM12C | TPM3-NTRK1 Fusion | 220 |

Table 2: In vitro growth inhibitory activity of this compound in an NTRK fusion-positive cell line.[2]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a KM12C xenograft model in athymic BALB/c nu/nu mice. While the specific dosage and tumor growth inhibition percentage were not detailed in the available search results, the studies concluded that this compound was effective in inhibiting tumor growth in this model.[1]

Experimental Protocols

This section provides a detailed description of the methodologies used in the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay is used to determine the IC50 value of this compound against purified kinase enzymes.

-

Principle: The assay measures the inhibition of kinase activity by quantifying the amount of phosphorylated substrate produced. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and an Alexa Fluor® 647-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

Protocol:

-

Prepare a reaction mixture containing the purified kinase (e.g., TrkA), the Alexa Fluor® 647-labeled substrate, and ATP in a kinase reaction buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

-

Stop the reaction by adding a solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody.

-

Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Eu) and ~665 nm (Alexa Fluor® 647).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (Tetrazolium-Based Assay - e.g., MTT)

This assay is used to determine the GI50 value of this compound against cancer cell lines.

-

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce a tetrazolium salt (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells (e.g., KM12C) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

-

Add the tetrazolium salt solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The GI50 value is calculated by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the levels of specific phosphorylated proteins in cell lysates, providing insight into the activation state of signaling pathways.

-

Protocol:

-

Treat cells (e.g., KM12C) with this compound for a specified time.

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-TrkA, anti-phospho-Akt).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a loading control protein (e.g., β-actin or GAPDH).

-

In Vivo Subcutaneous Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-